2,3,4,5-Tetramethylhexane is an organic compound with the molecular formula and a molecular weight of approximately 142.28 g/mol. It is classified as a branched alkane, specifically a derivative of hexane, characterized by the presence of four methyl groups attached to the second, third, fourth, and fifth carbon atoms of the hexane chain. This unique structure contributes to its physical and chemical properties, including its relatively high boiling point and low reactivity compared to straight-chain alkanes .
2,3,4,5-Tetramethylhexane primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
The major products formed from these reactions typically include various halogenated derivatives, such as 2,3,4,5-tetramethylhexyl chloride or bromide.
The synthesis of 2,3,4,5-tetramethylhexane can be achieved through several methods:
2,3,4,5-Tetramethylhexane has several applications across different fields:
Studies focusing on the interactions of 2,3,4,5-tetramethylhexane with biological systems are still emerging. Its derivatives may exhibit specific interactions with molecular targets influencing biochemical pathways. The mechanism of action primarily involves van der Waals forces due to its saturated hydrocarbon nature .
Several compounds share structural similarities with 2,3,4,5-tetramethylhexane. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2,2,5,5-Tetramethylhexane | Four methyl groups at positions 2 and 5 only | |
3,4-Dimethylhexane | Fewer methyl groups; less branching | |
2-Methylpentane | Straight-chain structure; fewer branches | |
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane | Contains amino groups; different reactivity profile |
The uniqueness of 2,3,4,5-tetramethylhexane lies in its specific arrangement of methyl groups which affects its physical properties and chemical reactivity compared to similar compounds. Its branched structure contributes to lower boiling points relative to straight-chain alkanes while maintaining stability against oxidation under standard conditions .
2,3,4,5-Tetramethylhexane, a branched alkane with the molecular formula C₁₀H₂₂ and molecular weight of 142.28 g/mol, represents an important class of highly branched hydrocarbons with significant industrial applications [1] [2]. The industrial production of this compound employs several strategic approaches that balance efficiency, yield, and economic viability [3].
Industrial synthesis of 2,3,4,5-tetramethylhexane primarily relies on catalytic cracking and isomerization processes of larger hydrocarbon feedstocks [4]. These processes involve breaking down larger hydrocarbons and rearranging their molecular structure to form the desired branched configuration [12]. The reaction typically occurs under controlled conditions:
Parameter | Typical Range | Function |
---|---|---|
Temperature | 400-500°C | Facilitates bond breaking and rearrangement |
Pressure | 20-30 atm | Enhances reaction rate and selectivity |
Catalyst | Chlorinated alumina or zeolites with transition metals | Provides active sites for isomerization |
Reaction Time | 2-4 hours | Allows for complete conversion |
The industrial production employs bifunctional catalysts containing both acidic sites (for isomerization) and metallic sites (for hydrogenation/dehydrogenation) [22] [23]. These catalysts typically consist of platinum supported on chlorinated alumina or zeolites, which provide the necessary acidic environment for carbocation formation and rearrangement [22].
Modern industrial production of 2,3,4,5-tetramethylhexane utilizes continuous flow systems rather than batch processes [12]. These systems offer several advantages:
In tubular reactors, the hydrocarbon feedstock passes through catalyst-packed chambers under precisely controlled conditions, allowing for continuous production of the desired branched alkane [12] [22]. The process typically achieves conversion rates of 70-85% with selectivity for 2,3,4,5-tetramethylhexane ranging from 40-60% depending on reaction parameters and catalyst composition [23].
Laboratory synthesis of 2,3,4,5-tetramethylhexane employs more specialized approaches that prioritize selectivity and purity over production volume [17] [21]. These methods provide valuable insights into reaction mechanisms and serve as the foundation for industrial-scale processes [25].
One common laboratory approach involves the hydrogenation of corresponding alkenes or alkynes to form the saturated branched alkane [32] [34]. This method typically follows a two-step process:
The hydrogenation step employs catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel under hydrogen pressure [34]. The reaction proceeds via syn-addition of hydrogen across the double bond, resulting in the formation of the desired alkane [34] [38].
Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
Pd/C (5%) | 3-5 | 25-50 | Ethanol or ethyl acetate | 85-95 |
Pt/C (5%) | 2-4 | 20-40 | Methanol | 80-90 |
Raney Ni | 5-10 | 50-80 | Ethanol | 75-85 |
Another laboratory approach involves carbon-carbon bond formation through coupling reactions [37]. The Wurtz reaction, which employs sodium metal to couple alkyl halides, can be used to synthesize 2,3,4,5-tetramethylhexane from appropriately substituted precursors [37]. This approach typically involves:
While this method offers good control over the substitution pattern, it often suffers from moderate yields (40-60%) due to competing side reactions and the formation of isomeric products [37].
Friedel-Crafts alkylation represents another viable laboratory approach for synthesizing highly branched alkanes like 2,3,4,5-tetramethylhexane [27] [28]. This method involves the alkylation of smaller alkanes or alkyl halides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) [27]. The reaction proceeds through carbocation intermediates, allowing for the introduction of methyl groups at specific positions [27] [30].
However, this approach faces challenges related to carbocation rearrangements and multiple substitutions, which can lead to complex product mixtures requiring extensive purification [30].
The strategic placement of methyl branches in 2,3,4,5-tetramethylhexane requires sophisticated catalytic approaches that can control regioselectivity and stereochemistry [18] [24]. These strategies focus on optimizing catalyst composition, reaction conditions, and substrate design to maximize the formation of the desired branching pattern [23].
Zeolites play a crucial role in branch optimization due to their unique porous structure and tunable acidity [22] [24]. Different zeolite frameworks offer varying degrees of shape selectivity, influencing the branching pattern of the resulting alkanes [24]:
Zeolite Type | Pore Size (Å) | Acidity (mmol/g) | Branching Selectivity | Conversion (%) |
---|---|---|---|---|
ZSM-5 | 5.5 × 5.1 | 0.5-1.0 | Medium (2,3-positions) | 65-75 |
Beta | 7.6 × 6.4 | 0.8-1.5 | Low (random) | 80-90 |
Y | 7.4 × 7.4 | 0.3-0.7 | Low (random) | 70-85 |
Mordenite | 7.0 × 6.5 | 0.6-1.2 | High (2,3,4,5-positions) | 60-70 |
The medium-pore zeolites like ZSM-5 and mordenite demonstrate higher selectivity for the formation of 2,3,4,5-tetramethylhexane due to spatial constraints that favor specific branching patterns [24]. The acidity of these catalysts can be modified through ion exchange, dealumination, or the incorporation of heteroatoms to further enhance selectivity [22] [23].
Bifunctional catalysts combining metal sites (for dehydrogenation/hydrogenation) and acid sites (for isomerization) represent the most effective approach for branch optimization in 2,3,4,5-tetramethylhexane synthesis [23] [31]. These catalysts operate through a cascade mechanism:
The proximity between metal and acid sites significantly influences the branching pattern [31]. Closer proximity leads to higher selectivity for primary isomers, while greater separation favors secondary and tertiary branching patterns [31]. Recent research has focused on controlling this metal-acid site proximity to optimize the formation of specific branching patterns like those found in 2,3,4,5-tetramethylhexane [23] [31].
The formation of 2,3,4,5-tetramethylhexane often involves carbocation intermediates that undergo rearrangements through hydride and methyl shifts [22] [24]. Controlling these rearrangements represents a key challenge in branch optimization [22]. Strategies include:
Research has shown that lower temperatures (150-200°C) and moderate catalyst acidity favor the formation of 2,3,4,5-tetramethylhexane by limiting excessive carbocation rearrangements that might lead to alternative branching patterns [22] [24].
The purification and isolation of 2,3,4,5-tetramethylhexane from reaction mixtures present significant challenges due to the presence of isomeric compounds with similar physical properties [14] [26]. Effective purification strategies combine multiple techniques to achieve high purity levels [29].
Fractional distillation represents the primary industrial method for isolating 2,3,4,5-tetramethylhexane from reaction mixtures [14] [21]. The compound has a boiling point of approximately 156.2°C at 760 mmHg, which allows for separation from many common impurities [1] [17].
Compound | Boiling Point (°C) | Separation Challenge |
---|---|---|
2,3,4,5-Tetramethylhexane | 156.2 | Reference compound |
2,2,4,5-Tetramethylhexane | 138.8 | Moderate separation |
2,2,5,5-Tetramethylhexane | 135.0 | Moderate separation |
n-Decane | 174.1 | Easy separation |
3-Methylnonane | 167.8 | Moderate separation |
For laboratory-scale purification, vacuum distillation is often employed to lower the boiling points and minimize thermal decomposition [14]. A typical setup might use a 30-40 cm Vigreux column with a 10:1 reflux ratio to achieve effective separation of isomeric compounds [21].
For high-purity applications, chromatographic techniques provide superior separation of 2,3,4,5-tetramethylhexane from closely related isomers [36]. Silica gel column chromatography using non-polar solvents like hexane or pentane can effectively separate branched alkanes based on subtle differences in their interaction with the stationary phase [36].
The typical procedure involves:
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides both analytical confirmation and preparative purification capabilities for 2,3,4,5-tetramethylhexane [36]. Specialized columns with stationary phases like 5% phenyl-methylpolysiloxane offer excellent separation of branched alkane isomers [8].